molecular formula C19H16N4O3S B2818822 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893999-87-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2818822
CAS No.: 893999-87-6
M. Wt: 380.42
InChI Key: BMFVSDSTDRHPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound featuring a benzodioxolylmethyl group, a pyridazine core, and a sulfanyl-linked acetamide moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(21-9-13-3-5-16-17(8-13)26-12-25-16)11-27-19-6-4-15(22-23-19)14-2-1-7-20-10-14/h1-8,10H,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVSDSTDRHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Variations

  • N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides ():
    These compounds replace the pyridazine core with a triazole ring. The triazole’s electron-rich nature enhances interactions with microbial targets, as seen in their antimicrobial activity. However, pyridazine’s electron-deficient nature in the target compound may alter binding specificity .
  • Compound 3j/3k ():
    Featuring benzimidazole-sulfinyl groups, these molecules prioritize gastric acid stability (common in proton pump inhibitors). The target compound’s sulfanyl group offers reduced oxidation susceptibility compared to sulfinyl derivatives .

Benzodioxolylmethyl Derivatives

  • Alda-1 ():
    N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide shares the benzodioxolylmethyl group but lacks the pyridazine-sulfanyl moiety. Alda-1’s chloro substituents enhance electrophilicity, contrasting with the target compound’s acetamide-pyridazine polarity .
  • Compound KA14 ():
    Contains a pyridin-4-yl-triazole system. The pyridin-3-yl group in the target compound may offer distinct steric and electronic profiles, affecting receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
Target Compound ~450 (estimated) ~2.1 Moderate (DMSO)
KA14 (Triazole derivative) 483.92 3.5 Low (aqueous)
3j/3k ~500 1.8 High (pH-dependent)

The target compound’s pyridazine core and sulfanyl bridge likely improve aqueous solubility compared to highly lipophilic triazole derivatives (e.g., KA14). However, its benzodioxole group may limit solubility relative to sulfinyl benzimidazoles (3j/3k) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions, starting with the functionalization of the pyridazine core. Key steps include:

  • Thioether formation : Reacting a pyridazine-thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzodioxole incorporation : Introducing the benzodioxolylmethyl group via reductive amination or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., benzodioxole methylene at δ ~4.5 ppm, pyridazine aromatic protons at δ ~8.0–9.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What preliminary pharmacological screening methods are employed to assess bioactivity?

  • Methodological Answer : Initial screening focuses on:

  • Enzyme inhibition assays : Testing against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Cross-validation : Repeat synthesis with isotopic labeling (e.g., ¹³C-labeled intermediates) to confirm assignments .

Q. What strategies optimize synthetic yield and purity for scalable production?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Continuous flow reactors : Enhance reproducibility and reduce reaction times for thioether formation .

Q. What metabolic pathways and degradation products should be studied for pharmacological safety?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • Stability studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions to detect hydrolytic or oxidative degradation .
  • CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : reports 60–70% yields for thioether formation, while claims 85% yields. This discrepancy may arise from differences in solvent purity or catalyst loading. Researchers should replicate both protocols under inert atmospheres (N₂/Ar) to isolate variables .
  • Bioactivity Claims : suggests serotonin receptor affinity, but highlights inconsistent cytotoxicity data. Dose-response studies across multiple cell lines and receptor subtypes are recommended to clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.